molecular formula C24H22N2O2S2 B11430332 [3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](thiophen-2-yl)methanone

[3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](thiophen-2-yl)methanone

Cat. No.: B11430332
M. Wt: 434.6 g/mol
InChI Key: FSFOGEMUCZJEKW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound that features a unique structure combining benzoxadiazocin and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazocin ring.

    Introduction of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thioxo groups, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxadiazocin and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxadiazocin and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may confer activity against specific diseases or conditions, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocin Derivatives: Compounds with similar benzoxadiazocin cores but different substituents.

    Thiophene Derivatives: Compounds featuring thiophene rings with various functional groups.

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone lies in its combination of benzoxadiazocin and thiophene moieties, which confer distinct chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N2O2S2

Molecular Weight

434.6 g/mol

IUPAC Name

[10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C24H22N2O2S2/c1-3-16-10-12-17(13-11-16)26-23(29)25(22(27)21-9-6-14-30-21)19-15-24(26,2)28-20-8-5-4-7-18(19)20/h4-14,19H,3,15H2,1-2H3

InChI Key

FSFOGEMUCZJEKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=S)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC=CS5

Origin of Product

United States

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